molecular formula C11H14BrNO2S B1277428 1-(3-Bromophenylsulfonyl)piperidine CAS No. 871269-12-4

1-(3-Bromophenylsulfonyl)piperidine

Cat. No.: B1277428
CAS No.: 871269-12-4
M. Wt: 304.21 g/mol
InChI Key: LUWHLKYMEKGKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenylsulfonyl)piperidine is a chemical compound with the molecular formula C11H14BrNO2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a bromophenylsulfonyl group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-(3-Bromophenylsulfonyl)piperidine is utilized in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and agrochemicals

Mechanism of Action

While the specific mechanism of action for “1-(3-Bromophenylsulfonyl)piperidine” is not available, piperidine derivatives have been found to have various physiological activities. For instance, piperidine treatment inhibits PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .

Safety and Hazards

The compound “1-(3-Bromophenylsulfonyl)piperidine” is known to cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding release to the environment .

Future Directions

Piperidine derivatives, including “1-(3-Bromophenylsulfonyl)piperidine”, have significant potential in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on improving the synthesis process and exploring the potential therapeutic applications of “this compound” and other piperidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenylsulfonyl)piperidine can be synthesized through several methods. One common approach involves the sulfonation of 3-bromophenylpiperidine. This process typically involves the reaction of 3-bromophenylpiperidine with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenylsulfonyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-(3-Bromophenyl)piperidine
  • 1-(4-Bromophenylsulfonyl)piperidine
  • 1-(4-Bromophenyl)piperidine

Comparison: 1-(3-Bromophenylsulfonyl)piperidine is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties compared to its analogs. This group enhances the compound’s reactivity and solubility, making it more suitable for specific applications in research and industry .

Properties

IUPAC Name

1-(3-bromophenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c12-10-5-4-6-11(9-10)16(14,15)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWHLKYMEKGKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428437
Record name 1-(3-Bromophenylsulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871269-12-4
Record name 1-(3-Bromophenylsulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Identical procedure to Step A of Example 1, starting from 3-bromobenzenesulphonyl chloride and piperidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.